Home > Products > Screening Compounds P135884 > Besifloxacin hydrochloride
Besifloxacin hydrochloride - 405165-61-9

Besifloxacin hydrochloride

Catalog Number: EVT-261747
CAS Number: 405165-61-9
Molecular Formula: C19H22Cl2FN3O3
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Besifloxacin hydrochloride is a novel, synthetic fluoroquinolone derivative recognized for its broad-spectrum antibacterial activity. [] While clinically utilized as an antibiotic, this analysis focuses solely on its applications in scientific research.

Source and Classification

Besifloxacin hydrochloride is derived from the chemical synthesis of D-amino caprolactam and a compound known as Q-acid, which contains the fluoroquinolone moiety. It belongs to the class of fluoroquinolones, which are characterized by a bicyclic structure containing a quinolone core and fluorine substituents that enhance antibacterial activity. The compound has a chiral center at the C-3' position, with the R-enantiomer being biologically active .

Synthesis Analysis

The synthesis of besifloxacin hydrochloride involves several steps, typically described as a multi-step process. A common synthetic route includes:

  1. Starting Materials: The synthesis begins with D-amino caprolactam and 2,4,5-trifluorobenzoic acid.
  2. Condensation Reactions: The initial step involves the condensation of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethyl orthoformate, resulting in a mixture of vinyl esters.
  3. Formation of Intermediates: Subsequent reactions involve cyclopropanamine substitution leading to vinyl amides, which are then treated under heat to yield quinolonic acids.
  4. Final Steps: The final product is obtained through methanolysis, yielding besifloxacin hydrochloride .

The entire process can be optimized for yield and purity by adjusting parameters such as temperature (typically ranging from 0°C to 100°C), reaction time (1 to 24 hours), and solvent choice (organic bases like sodium alkoxide or triethylamine) .

Molecular Structure Analysis

Besifloxacin hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C19_{19}H22_{22}ClF2_{2}N3_{3}O3_{3}
  • Molecular Weight: Approximately 392.84 g/mol.
  • Chirality: The presence of one chiral center at the C-3' position contributes to its pharmacological activity.

The compound's structure includes a bicyclic quinolone ring system with fluorine atoms that enhance its antibacterial properties. The presence of a primary amine and carboxylic acid functional groups contributes to its solubility profile and interaction with bacterial enzymes .

Chemical Reactions Analysis

Besifloxacin hydrochloride participates in various chemical reactions during its synthesis and mechanism of action:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions where cyclopropanamine reacts with vinyl esters to form amides.
  2. Aromatic Substitution: Intramolecular nucleophilic aromatic substitutions occur during the formation of the quinolone core.
  3. Methanolysis: The final step involves methanolysis under acidic conditions to yield besifloxacin hydrochloride from its precursor compounds .

These reactions are critical for constructing the drug's complex structure while ensuring high purity and yield.

Mechanism of Action

The mechanism of action for besifloxacin hydrochloride involves inhibition of bacterial DNA replication processes:

  • Target Enzymes: It primarily targets bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription.
  • Bactericidal Activity: By inhibiting these enzymes, besifloxacin disrupts bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones but is enhanced by its structural modifications that improve binding affinity .

Studies have shown that besifloxacin exhibits lower toxicity towards human cells compared to other fluoroquinolones due to its selective targeting of bacterial enzymes .

Physical and Chemical Properties Analysis

Besifloxacin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to pale yellowish-white powder.
  • Solubility: The compound is sparingly soluble in water, with solubility influenced by pH levels (pKa values around 5.6 for the carboxylic acid group and 9.91 for the primary amine).
  • Stability: It shows good stability when stored at room temperature over extended periods (up to 36 months) without significant degradation .
  • Particle Size: In pharmaceutical formulations, particle size is controlled to enhance bioavailability; typical specifications include a volume mean diameter not exceeding 6 µm .
Applications

Besifloxacin hydrochloride has several important applications:

  1. Ophthalmic Use: It is predominantly used in eye drop formulations for treating bacterial conjunctivitis due to its broad-spectrum antibacterial activity.
  2. Research Applications: Studies on besifloxacin contribute to understanding antibiotic resistance mechanisms and developing new therapeutic strategies against resistant bacterial strains.
  3. Analytical Chemistry: High-performance liquid chromatography is commonly employed for analyzing besifloxacin in various biological matrices, ensuring quality control in pharmaceutical preparations .
Introduction to Besifloxacin Hydrochloride

Historical Development and Regulatory Approval

The development pathway of besifloxacin hydrochloride reflects a strategic response to emerging antibiotic resistance patterns in ocular therapeutics. The compound was originally designated SS734 during its discovery phase by SSP Co. Ltd. of Japan in the late 1990s. Recognizing its potential for ophthalmic applications, SSP licensed United States and European rights to InSite Vision Incorporated in 2000, which advanced the compound through formulation development as ISV-403. InSite Vision conducted preliminary clinical trials demonstrating the compound's safety and efficacy profile before transferring all development rights to Bausch & Lomb in 2003. Under Bausch & Lomb's stewardship, the drug underwent rigorous Phase III clinical trials, culminating in FDA approval on May 28, 2009, for the treatment of bacterial conjunctivitis. This approval was granted under the trade name Besivance®, establishing besifloxacin as the first fluoroquinolone developed exclusively for ophthalmic application [1] [4] [9].

The regulatory approval marked a significant milestone in ocular anti-infective therapy, occurring during a period of increasing concern about resistance patterns among common ocular pathogens. Clinical trial data supporting the approval demonstrated a 91% bacterial eradication rate after five days of treatment, significantly outperforming the placebo group's 60% eradication rate. This efficacy profile was particularly notable against methicillin-resistant staphylococcal strains that had shown increasing resistance to earlier fluoroquinolone generations. The exclusivity of besifloxacin to ophthalmology represents a deliberate strategy to limit antibiotic exposure to ocular bacterial populations, thereby reducing selective pressure that drives resistance development. This targeted approach distinguished it from earlier ophthalmic fluoroquinolones that were adaptations of systemic antibiotics, and provided a compelling rationale for its regulatory approval at a time when antibiotic stewardship was becoming increasingly emphasized in antimicrobial development [1] [3] [6].

Table 1: Development Timeline of Besifloxacin Hydrochloride

YearDevelopment MilestoneResponsible Entity
Late 1990sDiscovery as SS734SSP Co. Ltd. (Japan)
2000Licensing for ophthalmic useInSite Vision Incorporated
2003Acquisition and advanced developmentBausch & Lomb
2005-2008Phase III clinical trialsBausch & Lomb
May 28, 2009FDA approval for bacterial conjunctivitisFDA (Bausch & Lomb)

Structural Characteristics and Molecular Classification

Besifloxacin hydrochloride possesses distinctive structural features that define its pharmacological profile. The compound is chemically designated as 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, with a molecular formula of C₁₉H₂₁ClFN₃O₃·HCl and a molecular weight of 430.30 g/mol for the hydrochloride salt. Its core structure consists of a quinolone nucleus substituted with strategic functional groups that enhance its antibacterial potency and resistance profile. Key structural elements include a chlorine atom at the C8 position, a cyclopropyl group at N1, and a fluoro substituent at C6 – characteristic features of advanced-generation fluoroquinolones. The defining structural element is the R-configured 3-aminohexahydro-1H-azepine ring attached at C7, which confers potent activity against Gram-positive pathogens and contributes to its balanced dual-targeting mechanism [5] [6] [9].

The stereochemistry of besifloxacin is particularly significant, with the R-configuration at the C3 position of the azepine ring being essential for optimal antibacterial activity. This chiral center creates a specific three-dimensional orientation that enhances binding to both DNA gyrase and topoisomerase IV target enzymes. The molecular structure enables besifloxacin to maintain activity against quinolone-resistant strains by requiring multiple simultaneous mutations in both target enzymes before significant resistance develops. X-ray crystallography studies have demonstrated how the chlorine atom at C8 increases DNA binding affinity, while the bulky azepine ring at C7 position sterically hinders common efflux pump mechanisms that export other fluoroquinolones from bacterial cells. The hydrochloride salt form improves water solubility for ocular formulation, achieving a stable suspension at physiological pH that maintains drug availability on the ocular surface [6] [7] [9].

Table 2: Structural Characteristics of Besifloxacin Hydrochloride

Structural FeaturePositionChemical SignificancePharmacological Impact
Fluoro substituentC6Enhances DNA gyrase bindingBroadens Gram-negative coverage
Chloro substituentC8Increases DNA binding affinityImproves potency against resistant strains
Cyclopropyl groupN1Stabilizes drug-enzyme complexExtends spectrum including anaerobes
Azepine ringC7Bulky R-configured moietyPrevents efflux pump recognition
Amino groupC3 (azepine)Provides positive charge at physiological pHEnhances penetration through bacterial membranes
Carboxylic acidC3 (quinolone)Essential for Mg²⁺ bridge formationFacilitates binding to topoisomerase-DNA complex

Significance in Ocular Therapeutics

Besifloxacin hydrochloride occupies a critical position in ocular therapeutics due to its dual-targeting mechanism and exclusive ophthalmic use. The compound exhibits potent bactericidal activity by simultaneously inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and topoisomerase IV. This balanced dual inhibition is particularly effective against common ocular pathogens because it requires multiple mutations in both target enzymes before significant resistance develops. The drug demonstrates particularly enhanced activity against Gram-positive cocci, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). Its spectrum also encompasses relevant Gram-negative pathogens including Haemophilus influenzae, Moraxella catarrhalis, and Moraxella lacunata, making it a comprehensive option for empiric therapy of bacterial conjunctivitis [1] [3] [6].

The significance of besifloxacin in ocular therapeutics is further amplified by its unique resistance profile. Unlike earlier fluoroquinolones adapted from systemic formulations, besifloxacin's exclusivity to ophthalmology limits bacterial exposure solely to ocular pathogens. This targeted approach reduces selective pressure for resistance development in non-ocular bacterial populations. In vitro surveillance studies, including the Ocular TRUST program, demonstrated besifloxacin's superior activity against contemporary ocular isolates compared to earlier fluoroquinolones. Against MRSA ocular isolates, besifloxacin maintains significantly lower minimum inhibitory concentrations (MIC90) than moxifloxacin, gatifloxacin, or ciprofloxacin. Additionally, besifloxacin exhibits potent activity against fluoroquinolone-resistant streptococci, a growing concern in ophthalmic practice. Beyond direct antibacterial effects, research indicates besifloxacin modulates the inflammatory response by inhibiting pro-inflammatory cytokine production (IL-1α, TNF-α, IL-6, IL-8) in human monocytes, potentially providing ancillary benefits in infected ocular tissues [1] [3] [6].

Table 3: Comparative Anti-MRSA Activity of Ophthalmic Fluoroquinolones

AntibioticGenerationMIC90 (µg/mL) against Ocular MRSA IsolatesResistance Rate (%)
BesifloxacinFourth≤0.25<1
MoxifloxacinFourth8.035-40
GatifloxacinFourth16.035-40
LevofloxacinThird32.050-60
CiprofloxacinSecond64.065-75

Properties

CAS Number

405165-61-9

Product Name

Besifloxacin hydrochloride

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C19H22Cl2FN3O3

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1

InChI Key

PMQBICKXAAKXAY-HNCPQSOCSA-N

SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Synonyms

7-((3R)-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
besifloxacin
besifloxacin hydrochloride
besivance
BOL-303224-A

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.